molecular formula C15H21ClN2O6 B2834317 3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID CAS No. 1026770-20-6

3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID

Cat. No.: B2834317
CAS No.: 1026770-20-6
M. Wt: 360.79
InChI Key: SIWFYYULMODNCP-UHFFFAOYSA-N
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Description

3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions The process may start with the chlorination of aniline derivatives, followed by methoxylation

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or hydroxyethoxy groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Halogen substitution reactions might occur at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential biochemical effects.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways could include inhibition or activation of biochemical processes, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID can be compared with other aniline derivatives or compounds with similar functional groups.
  • Examples include this compound analogs with different substituents.

Uniqueness

  • The unique combination of functional groups in this compound may confer specific chemical reactivity and biological activity not found in similar compounds.

Biological Activity

The compound 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H22ClN3O4\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}_3\text{O}_4

This structure includes a chloro-substituted aromatic ring, a carbamoyl group, and an amino acid backbone, which may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (non-small cell lung cancer) and others. The following table summarizes key findings related to its anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Induction of apoptosis via ROS generation
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA54912Antioxidant activity enhancing chemotherapy sensitivity

The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, structural modifications can enhance its antioxidant properties, potentially protecting normal cells while sensitizing cancer cells to chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The following table outlines its effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
MRSA1 - 8
VRE0.5 - 2
E. coli8 - 64
C. auris8 - 64

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against resistant strains such as MRSA and vancomycin-resistant Enterococcus (VRE). The presence of the hydroxyl and amino groups in its structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. In this study, various modifications were made to assess changes in biological activity:

  • Modification with Aromatic Substituents : Derivatives with different aromatic groups showed enhanced cytotoxicity against A549 cells.
  • Hydroxyl Group Variations : Alterations in the positioning of hydroxyl groups influenced both antioxidant capacity and anticancer efficacy.

These findings suggest that careful structural modifications can lead to improved therapeutic profiles for both anticancer and antimicrobial applications .

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O6/c1-23-13-3-2-10(16)8-11(13)18-14(20)9-12(15(21)22)17-4-6-24-7-5-19/h2-3,8,12,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFYYULMODNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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